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molecular formula C12H16BrN B8534970 2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene

2-Dimethylamino-8-bromo-1,2,3,4-tetrahydronaphthalene

Cat. No. B8534970
M. Wt: 254.17 g/mol
InChI Key: LMIKROMBLAHKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258379

Procedure details

To a solution of 8-bromo-2-tetralone (4.5 gm, 20 mMol) in acetonitrile (100 mL) were added sodium acetate (9.9 gm, 120 mMol), sodium cyanoborohydride (880 mg, 120 mMol), dimethylamine hydrochloride (9.8 gm, mMol) and 4A sieves (2.0 gm). The mixture was stirred at room temperature for 3 days. The reaction mixture was then filtered through a bed of celite, and the filtrate was poured into a slurry of ice and water. The solution was made acidic (HCl) and extracted well with diethyl ether. The remaining aqueous was made basic (NH4OH) and extracted well with dichloromethane. These organic phases were combined, dried (Na2SO4), and concentrated in vacuo to give a dark oil. Purification by flash chromatography (5% methanol in dichloromethane+tr. NH4OH) gave the title compound as a yellow oil (1.5 gm, 30%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.C([O-])(=O)C.[Na+].C([BH3-])#N.[Na+].Cl.[CH3:23][NH:24][CH3:25]>C(#N)C>[CH3:23][N:24]([CH3:25])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Br:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC=1C=CC=C2CCC(CC12)=O
Name
Quantity
9.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
880 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
9.8 g
Type
reactant
Smiles
Cl.CNC
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a bed of celite
ADDITION
Type
ADDITION
Details
the filtrate was poured into a slurry of ice and water
EXTRACTION
Type
EXTRACTION
Details
extracted well with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted well with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (5% methanol in dichloromethane+tr. NH4OH)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN(C1CC2=C(C=CC=C2CC1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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